2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole
Overview
Description
2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole is a useful research compound. Its molecular formula is C16H9Cl2N3O and its molecular weight is 330.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis
- Structural Elucidation: A pyrazole derivative related to the compound of interest was synthesized and characterized, demonstrating its stability and molecular structure through single crystal X-ray diffraction studies. This highlights the compound's potential in crystallography and structural chemistry (Naveen et al., 2018).
Antimicrobial and Analgesic Activities
- Antimicrobial Activity: Various derivatives exhibited pronounced antimicrobial properties, showing potential as antibacterial and antifungal agents. For instance, some benzoxazole derivatives showed significant antimicrobial activities (Jayanna et al., 2013).
- Analgesic Activity: Certain derivatives have been tested for analgesic activities, revealing their potential use in pain management (Jayanna et al., 2013).
Cytotoxic Properties
- Anticancer Potential: Some pyrazole derivatives have demonstrated moderate to potent cell growth inhibition on various cancer cells. These compounds could be promising in cancer treatment research (Reddy et al., 2015).
Safety and Hazards
As with any chemical compound, handling “2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole” would require appropriate safety measures. The specific safety and hazard information would depend on the properties of the compound, including its reactivity, toxicity, and potential for bioaccumulation .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
This could potentially result in the inhibition or activation of certain biochemical pathways .
Biochemical Pathways
Given its potential target, it may influence pathways related to cellular proliferation, differentiation, and stress response .
Pharmacokinetics
Therefore, its bioavailability and how these properties impact its therapeutic potential are currently unknown .
Result of Action
Based on its potential target, it may influence cellular processes such as proliferation, differentiation, and stress response .
Properties
IUPAC Name |
2-[1-(2,4-dichlorophenyl)pyrazol-4-yl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O/c17-11-5-6-14(12(18)7-11)21-9-10(8-19-21)16-20-13-3-1-2-4-15(13)22-16/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPZJTDJFCMCJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN(N=C3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214551 | |
Record name | 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321571-59-9 | |
Record name | 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321571-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-(2,4-Dichlorophenyl)-1H-pyrazol-4-yl]benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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